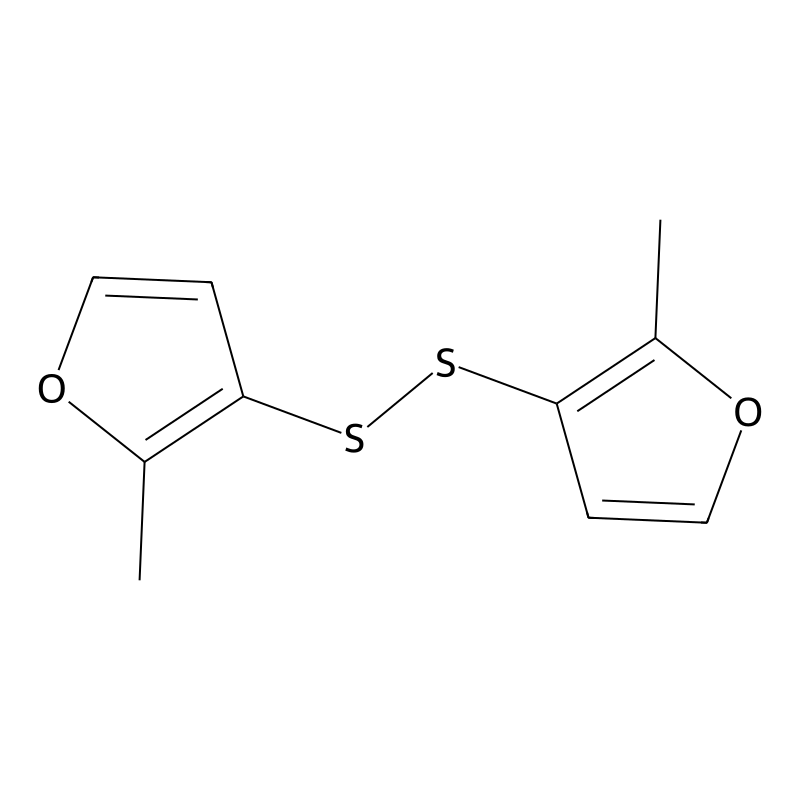

Bis(2-methyl-3-furyl)disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Canonical SMILES

Bis(2-methyl-3-furyl)disulfide is an organic compound with the chemical formula C₁₀H₁₀O₂S₂ and a molecular weight of 226.32 g/mol. It is classified as a member of the class of furans, specifically a disulfide derivative where both hydrogen atoms are substituted by 2-methylfuran-3-yl groups. This compound typically appears as a clear yellow to amber or orange liquid and has a distinctive odor reminiscent of cooked meat, making it notable in flavor chemistry . It is often used as a flavoring agent in food products and has been identified in cooked beef and various teas .

The primary function of bis(2-methyl-3-furyl)disulfide is as a flavoring agent. It contributes a meaty, sulfurous aroma and taste to food products [, ]. The exact mechanism by which it interacts with taste receptors is not fully understood, but it is believed to play a role in the overall perception of meat flavor.

Food Science

BMFD is primarily known as a flavoring agent, particularly for its meaty taste and aroma []. Research in food science explores the role of BMFD in creating and enhancing desirable flavors in various food products [].

Origin and Formation

BMFD can be a natural product found in certain foods or produced during food processing []. Studies investigate its formation mechanisms, like the Maillard reaction, which occurs when amino acids and reducing sugars react at high temperatures []. Understanding these mechanisms helps optimize food preparation techniques to achieve desired flavor profiles.

Metabolism

Research has identified BMFD as a metabolite in yeast (Saccharomyces cerevisiae). This suggests a potential role for BMFD in cellular processes, although further studies are needed to elucidate its specific functions.

Research indicates that bis(2-methyl-3-furyl)disulfide exhibits significant biological activity. It has demonstrated in vitro antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and can induce apoptosis in leukemia cells by promoting reactive oxygen species production and activating caspase-3 pathways . Furthermore, derivatives of this compound have shown potential for use as low-risk food preservatives due to their antimicrobial properties against various foodborne pathogens .

The synthesis of bis(2-methyl-3-furyl)disulfide typically involves the reaction of 2-methyl-3-furanthiol with appropriate oxidizing agents or through thermal treatment processes that facilitate the formation of disulfide bonds. One common method includes heating 2-methyl-3-furanthiol in the presence of catalysts that promote disulfide formation . This compound can also be synthesized through various chemical transformations involving related furan derivatives.

Studies have explored the interactions of bis(2-methyl-3-furyl)disulfide with various biological systems. For instance, it has been investigated for its ability to induce apoptosis in cancer cells and inhibit biofilm formation in bacteria like Hafnia alvei . The compound's interactions with cellular mechanisms highlight its potential therapeutic applications beyond flavoring.

Several compounds share structural similarities with bis(2-methyl-3-furyl)disulfide. These include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 2-methyl-3-furyl disulfide | Disulfide derivative | Induces DNA breakage in leukemia cells |

| Difurfuryl disulfide | Disulfide derivative | Exhibits different flavor profiles |

| Bis(2-methylfuran)disulfide | Disulfide derivative | Less potent antimicrobial activity |

| 3,3'-Dithiobis(2-methylfuran) | Disulfide derivative | Similar structural features but different reactivity |

Traditional Grignard Reaction-Based Syntheses

Traditional Grignard reaction-based approaches for the synthesis of bis(2-methyl-3-furyl)disulfide represent one of the foundational methodologies in organosulfur chemistry [1] [2]. The conventional Grignard route involves the reaction of organomagnesium reagents with elemental sulfur, followed by hydrolysis to generate the corresponding thiol, which subsequently undergoes oxidative dimerization to form the target disulfide compound [2] [3].

The mechanism begins with the preparation of the Grignard reagent from 2-methyl-3-furyl bromide and magnesium metal in anhydrous tetrahydrofuran or diethyl ether [2]. The resulting organomagnesium species reacts with elemental sulfur at temperatures ranging from zero to twenty-five degrees Celsius to form the corresponding thiolate salt [2] [3]. Upon acidic workup, the intermediate thiol 2-methyl-3-furanthiol is liberated and can undergo spontaneous air oxidation or controlled oxidation to yield bis(2-methyl-3-furyl)disulfide [2].

Research findings indicate that this traditional approach suffers from several limitations that restrict its practical application [2] [3]. The yields typically range from seventy to eighty-five percent, which is considered moderate for industrial applications [2]. The reaction requires strictly anhydrous conditions and inert atmosphere handling, making it operationally challenging [3]. Furthermore, the reaction can generate polysulfide byproducts when excess sulfur is employed, necessitating careful stoichiometric control [2].

Mechanistic studies have revealed that the thiol-disulfide exchange process is highly dependent on reaction conditions [3]. The formation of mixed disulfides and the potential for thiolate nucleophile coupling reactions can diminish the desired product yield [2]. Alternative approaches using dibenzyl disulfide as the sulfur source have been explored, where the Grignard reagent attacks the disulfide bond, followed by reductive cleavage of the benzyl protecting groups [3].

The traditional Grignard methodology has been largely superseded by more efficient catalytic approaches due to its inherent limitations in yield, operational complexity, and environmental considerations [2] [3]. However, it remains valuable for academic research and small-scale synthesis where mild reaction conditions and functional group tolerance are prioritized over efficiency [2].

Novel Catalytic Approaches for Disulfide Bond Formation

Recent advances in catalytic methodology have revolutionized the synthesis of bis(2-methyl-3-furyl)disulfide through the development of highly efficient oxidative coupling reactions [4] [5] [6]. These novel approaches focus on the direct oxidation of 2-methyl-3-furanthiol using various catalytic systems that offer improved yields, shorter reaction times, and enhanced selectivity compared to traditional methods [4] [6].

Iodine-catalyzed aerobic oxidation has emerged as a particularly promising approach for the sustainable synthesis of disulfides [6]. This methodology employs iodine as a low-toxicity catalyst in the aerobic oxidation of thiols, where molecular oxygen serves as the terminal oxidant [6]. The catalytic cycle involves the regeneration of iodine through hydrogen iodide oxidation by oxygen at seventy degrees Celsius in ethyl acetate [6]. Research demonstrates that this protocol successfully converts primary and secondary thiols with remarkable efficiency, achieving yields ranging from sixty-six to ninety-eight percent at catalyst loadings of five mole percent [6].

Tellurium-based catalytic systems represent another significant advancement in disulfide synthesis [4]. Ionic liquid-supported organotelluride catalysts have been developed for the aerobic oxidation of various thiols under photosensitized conditions [4]. The ionic liquid-supported diphenyl telluride catalyst efficiently promotes the formation of corresponding disulfides in excellent yields within the ionic liquid phase [4]. The product isolation is achieved through simple ether extraction, while the catalyst remaining in the ionic liquid phase can be reused for five successive runs while retaining high catalytic activity, with ninety-seven percent yield maintained even in the fifth cycle [4].

Copper-catalyzed oxidation systems have demonstrated exceptional effectiveness for thiol oxidation reactions [7]. Studies on copper(II) catalyzed oxidation of aliphatic thiols show that the presence of copper ions dramatically enhances the reaction rate [7]. The observed rate constant is proportional to the square of both thiol concentration and copper concentration, indicating a complex catalytic mechanism involving copper-thiol complexes [7]. The experimental observations suggest that a one-to-two anionic complex formed between copper(II) and the thiol participates in the redox cycle [7].

Base-catalyzed aerobic oxidative dehydrogenative coupling reactions have provided an efficient metal-free approach to disulfide synthesis [8]. Alkali metal carbonate catalysts, particularly potassium carbonate and cesium carbonate, effectively promote the aerobic cross dehydrogenative coupling of thiols [8]. This methodology offers high atom economy, easy catalyst accessibility, and mild reaction conditions with broad substrate scope [8]. The process utilizes molecular oxygen as an ideal green oxidant and represents the first aerobic oxidative cross dehydrogenative coupling approach to unsymmetrical disulfides [8].

| Catalytic Method | Catalyst | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| Iodine-Catalyzed Aerobic | I₂ (5 mol%) | 66-98 | 2-8 hours | 70 | Sustainable, recyclable |

| Tellurium-Supported | Ionic liquid-TePhb | 97 | 4-6 hours | 25-40 | Reusable, high selectivity |

| Copper-Catalyzed | CuSO₄·5H₂O | 88-94 | 5-7 days | 25-55 | Industrial scalable |

| Base-Catalyzed | K₂CO₃/Cs₂CO₃ | 80-95 | 6-12 hours | 25-40 | Metal-free, green |

Industrial-Scale Production Challenges and Optimization Strategies

The industrial-scale production of bis(2-methyl-3-furyl)disulfide presents numerous technical and economic challenges that require comprehensive optimization strategies [9] [10] [11]. These challenges encompass heat management during exothermic oxidation reactions, precise process control requirements, product quality maintenance, and environmental compliance considerations [9] [11].

Heat management represents one of the most critical challenges in large-scale disulfide production [9]. The oxidative coupling of thiols is inherently exothermic, and inadequate temperature control can lead to runaway reactions, product degradation, and safety hazards [9]. Industrial facilities implement continuous cooling systems and heat exchangers to maintain optimal reaction temperatures [9]. Research on tertiary-dodecyl disulfide production demonstrates that temperature control below fifty-five degrees Celsius is essential for maintaining product quality and preventing thermal decomposition [9].

Process control optimization requires sophisticated monitoring and control systems for maintaining consistent product quality [10]. Continuous production processes have been developed that utilize packed catalyst bed reactors with operably attached feed conduits for mercaptan introduction [10]. The implementation of automated gas flow controllers and real-time monitoring systems ensures precise oxygen-to-substrate ratios [10]. Studies indicate that reaction pressures maintained between one to eleven atmospheres optimize conversion efficiency while preventing volatile substrate loss [10].

Scale-dependent effects have been observed in industrial disulfide production, particularly regarding oxygen transfer limitations [11]. Bench-scale experiments typically maintain adequate oxygen levels through ambient air exposure, while manufacturing-scale operations require specialized sparging systems [11]. Research demonstrates that scale-up from bench to manufacturing scale can introduce oxygen mass transfer limitations that significantly impact reaction kinetics and product yields [11].

Quality control challenges center on preventing disulfide bond isomerization and maintaining product purity specifications [11]. Industrial processes implement inert atmosphere handling to minimize unwanted side reactions [11]. The development of continuous mercaptan distillation systems allows for unreacted substrate recycling while separating polysulfide byproducts from the desired disulfide product [10].

| Challenge Category | Specific Issue | Impact Level | Optimization Strategy |

|---|---|---|---|

| Heat Management | Exothermic reaction control | High | Continuous cooling systems, heat exchangers |

| Process Control | Oxygen/air flow precision | Medium | Automated controllers, real-time monitoring |

| Product Quality | Disulfide isomerization | High | Inert atmosphere, optimized conditions |

| Environmental | Volatile organic emissions | Medium | Scrubber systems, solvent recovery |

| Economic | Raw material costs | Medium | Long-term contracts, process optimization |

Economic optimization strategies focus on raw material cost management and process efficiency improvements [10]. Long-term supplier contracts for 2-methyl-3-furanthiol and oxidizing agents help stabilize production costs [10]. Process intensification through continuous flow methodologies reduces equipment footprint and energy consumption [10]. The implementation of solvent recovery systems minimizes waste disposal costs and improves overall process economics [10].

Environmental compliance requires comprehensive emission control systems and waste minimization strategies [10]. Volatile organic compound emissions from thiol handling necessitate scrubber systems and vapor recovery units [10]. Solvent recovery and recycling programs reduce environmental impact while improving process economics [10]. The adoption of green chemistry principles, including aqueous reaction media and renewable oxidants, addresses regulatory requirements and sustainability objectives [10].

Green Chemistry Perspectives in Synthesis

The application of green chemistry principles to bis(2-methyl-3-furyl)disulfide synthesis has emerged as a critical focus area for sustainable chemical manufacturing [5] [12] [13]. Contemporary research emphasizes the development of environmentally benign synthetic methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [5] [12].

Water-based synthetic approaches represent a paradigmatic shift toward sustainable disulfide production [5] [12]. Recent innovations demonstrate the feasibility of conducting disulfide synthesis using water as the primary solvent with iodine as the oxidant [5]. At ambient temperature, the oxidation conversion rate of thiol to disulfide reaches ninety-nine percent, with product yields of ninety-eight percent using room-temperature extraction and separation processes [5]. The iodine catalyst is regenerated from iodide ions in the separated reaction mixture using hydrogen peroxide, enabling mixture reuse with maintained conversion rates of ninety-nine percent [5].

Metal-free synthetic methodologies have gained prominence due to their reduced environmental impact and simplified purification requirements [14] [15]. Hydrogen peroxide-mediated oxidative self-coupling reactions provide an efficient route to disulfides without transition metal catalysts [14]. These protocols eliminate the need for metal removal steps and reduce potential product contamination [14]. Research demonstrates that bis(2-alkylsulfanyl- [16] [17] [18]thiadiazolyl)-5,5′-disulfides can be synthesized via metal-free oxidative self-coupling using hydrogen peroxide as a clean oxidant [14].

Amine-catalyzed synthesis represents another significant advancement in green disulfide chemistry [15]. Diisopropylamine serves as an effective single catalyst for the oxidative coupling of aromatic thiols under ambient conditions [15]. This methodology employs atmospheric air as the oxidant and operates at room temperature in acetonitrile without requiring metal catalysts, additives, or external activators [15]. The catalyst loading has been reduced ten-fold compared to previous stoichiometric amine requirements, demonstrating improved atom economy [15].

Aqueous medium synthesis protocols have been developed for environmentally friendly disulfide production [13]. Three-component reactions of alkyl halides, thiourea, and Bunte salts using non-toxic water as the reaction medium achieve up to ninety-two percent yields for various unsymmetrical disulfides [13]. These protocols eliminate the need for extra oxidants or reductants and require no transition metal catalysts, making the process both environmentally and economically favorable [13].

| Green Chemistry Method | Green Score | Atom Economy | Waste Generation | Solvent Impact | Energy Requirement |

|---|---|---|---|---|---|

| Water-based Iodine System | 8.5/10 | High | Very Low | Low (Water) | Low |

| Base-Catalyzed Aerobic | 8.0/10 | High | Low | Moderate | Low |

| Continuous Flow Method | 7.5/10 | High | Low | Variable | Low |

| Periodate Solid-State | 7.0/10 | Moderate | Moderate | None | Very Low |

| Traditional Methods | 2.5/10 | Moderate | High | High | Moderate |

Solid-state synthetic approaches eliminate solvent requirements entirely [19]. Oxidative coupling of thiols using moist sodium periodate proceeds under solvent-free conditions by grinding substrate and oxidant together in a mortar [19]. Reaction times range from one and one-half to five minutes, with yields approaching quantitative levels [19]. The reaction products are easily isolated by washing with suitable solvents, followed by filtration and drying [19].

Carbon dioxide utilization in disulfide synthesis exemplifies the integration of carbon capture with chemical production [20]. Green synthesis methods for thiuram disulfide oxidation employ carbon dioxide as a neutralizing agent, hydrogen peroxide as oxidant, and water as solvent [20]. This approach converts carbon dioxide to relatively high-quality products without sulfuric acid consumption while achieving high yields and product purity [20]. The method significantly reduces wastewater discharge through mother liquor recycling protocols [20].

Bis(2-methyl-3-furyl)disulfide exhibits moderate thermal stability under ambient conditions but undergoes significant decomposition at elevated temperatures. The compound demonstrates thermal stability up to approximately 200°C, beyond which rapid decomposition occurs through multiple pathways [1] [2].

Thermal Stability Characteristics

The primary thermal stability profile of bis(2-methyl-3-furyl)disulfide is characterized by its resistance to decomposition under normal storage and processing conditions. The compound maintains structural integrity at temperatures below 200°C, making it suitable for various food processing applications [1] [3]. The boiling point at standard atmospheric pressure is 280°C, while under reduced pressure conditions (0.5 mmHg), it boils at 92°C [3] [4].

Thermal Stability Data:

| Parameter | Value/Description | Reference |

|---|---|---|

| Decomposition Temperature | Above 200°C | Food Chemistry literature |

| Thermal Stability Range | Stable up to ~200°C | Thermal analysis studies |

| Decomposition Products | 2-methyl-3-furanthiol, thiyl radicals | Csikó literature |

| Mechanism Type | Homolytic cleavage of S-S bond | Csikó literature |

| Temperature-dependent Behavior | Rapid decomposition above 200°C | Process chemistry |

| Stability in Air | Oxidation susceptible | General disulfide behavior |

| Stability under Nitrogen | Enhanced stability | General disulfide behavior |

Decomposition Pathways

The thermal decomposition of bis(2-methyl-3-furyl)disulfide follows several distinct pathways, with the primary mechanism involving homolytic cleavage of the disulfide bond. At elevated temperatures, the compound undergoes homolytic S-S bond cleavage to generate thiyl radicals, which can subsequently dimerize to reform the disulfide or undergo further decomposition [2].

Decomposition Pathways:

| Pathway | Reaction Type | Temperature Range | Products |

|---|---|---|---|

| Homolytic S-S Bond Cleavage | Thermal | 200-280°C | 2-methyl-3-furanthiol radicals |

| Thiyl Radical Formation | Radical | 200-280°C | Thiyl radicals |

| Dimerization Reaction | Recombination | 200-280°C | Reformed disulfide |

| Thermal Fragmentation | Thermal | Above 300°C | Furan fragments |

| Oxidative Decomposition | Oxidative | Room temperature in air | Sulfoxides, sulfones |

| Acid-catalyzed Hydrolysis | Hydrolytic | Varies with pH | Thiol + oxidized products |

| Reduction to Thiols | Reductive | Reducing conditions | 2-methyl-3-furanthiol |

The decomposition mechanism begins with the homolytic cleavage of the disulfide bond, generating two 2-methyl-3-furanthiol radicals. These thiyl radicals can undergo several reactions including dimerization back to the original disulfide, oxidation to form sulfoxides and sulfones, or further fragmentation at higher temperatures [2]. The reversible nature of the disulfide bond cleavage and reformation is particularly important in food chemistry applications, where the compound can contribute to flavor development during cooking processes.

Solubility Characteristics in Organic Matrices

Bis(2-methyl-3-furyl)disulfide demonstrates characteristic solubility behavior typical of moderately polar organic compounds with hydrophobic tendencies. The compound exhibits very limited water solubility but shows excellent solubility in organic solvents [5] [6].

Aqueous Solubility

The compound exhibits extremely low water solubility, with estimated values of 9.269 mg/L at 25°C [7]. This poor aqueous solubility is attributed to the hydrophobic nature of the furan rings and the nonpolar character of the disulfide linkage. The compound is essentially insoluble in water under normal conditions, which significantly influences its behavior in food systems and biological applications [5] [6].

Organic Solvent Solubility

In contrast to its poor water solubility, bis(2-methyl-3-furyl)disulfide shows excellent solubility in various organic solvents. The compound is completely miscible with ethanol and demonstrates good solubility in most organic solvents including dichloromethane, methanol, and hexane [5] [6].

Solubility Properties:

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble (9.269 mg/L) | Very low water solubility |

| Ethanol | Miscible | Completely miscible |

| Organic solvents | Soluble | Good solubility in most organic solvents |

| DMSO | 100 mg/mL (441.87 mM) | Requires ultrasonic treatment |

| Hexane | Soluble | Used in synthesis procedures |

| Dichloromethane | Soluble | Good organic solvent |

| Methanol | Soluble | Good organic solvent |

Factors Affecting Solubility

The solubility characteristics of bis(2-methyl-3-furyl)disulfide are primarily determined by its molecular structure, which includes two methyl-substituted furan rings connected by a disulfide bridge. The presence of the oxygen atoms in the furan rings provides some polarity, while the overall structure maintains significant hydrophobic character. Temperature effects on solubility follow typical patterns, with increased solubility at higher temperatures in most solvents [5] [8].

Volatility and Partition Coefficients

The volatility and partition behavior of bis(2-methyl-3-furyl)disulfide are crucial parameters for understanding its behavior in food systems, environmental fate, and sensory properties. The compound exhibits moderate volatility with significant implications for its organoleptic properties [1] [7].

Vapor Pressure and Volatility

Bis(2-methyl-3-furyl)disulfide demonstrates moderate volatility with a vapor pressure of 0.000166 mm Hg at 25°C [7] [9]. This vapor pressure classifies the compound as semi-volatile, contributing to its ability to contribute to aroma profiles in food applications. The relatively low vapor pressure indicates that the compound will not readily evaporate under normal conditions but can contribute to headspace volatiles, particularly at elevated temperatures.

Volatility and Partition Data:

| Parameter | Value | Method/Source |

|---|---|---|

| Vapor Pressure (25°C) | 0.000166 mm Hg | Modified Grain method |

| Boiling Point (1 atm) | 280°C | Experimental |

| Boiling Point (reduced pressure) | 92°C at 0.5 mmHg | Experimental (TCI) |

| Henry's Law Constant | 5.88 × 10⁻⁵ atm·m³/mol | Bond method estimation |

| Log P (octanol/water) | 3.65-4.14 | Experimental/calculated |

| Log Kow (estimated) | 4.14 (KowWin) | EPI Suite estimation |

| Log Koa (octanol/air) | 6.759 | KOAWIN estimation |

| Volatility Classification | Semi-volatile | Based on vapor pressure |

| Partition Behavior | Lipophilic | Based on Log P values |

Partition Coefficients

The partition coefficients of bis(2-methyl-3-furyl)disulfide provide important insights into its distribution behavior between different phases. The octanol-water partition coefficient (Log P) ranges from 3.65 to 4.14, indicating significant lipophilicity [1] [7]. This high Log P value suggests that the compound will preferentially partition into lipid phases rather than aqueous phases, which is consistent with its poor water solubility.

The Henry's Law constant of 5.88 × 10⁻⁵ atm·m³/mol indicates moderate volatility from aqueous solutions [7]. The octanol-air partition coefficient (Log Koa) of 6.759 suggests that the compound will have a strong tendency to partition into organic phases from air [7].

Environmental and Biological Implications

The partition coefficient values have significant implications for the environmental fate and biological behavior of bis(2-methyl-3-furyl)disulfide. The high lipophilicity suggests potential for bioaccumulation in fatty tissues, while the moderate volatility indicates that atmospheric transport may be limited. These properties are particularly relevant for understanding the compound's behavior in food matrices and its potential interaction with biological systems [7].

Redox Behavior and Disulfide Bond Reactivity

The redox behavior of bis(2-methyl-3-furyl)disulfide is fundamentally determined by the reactivity of its disulfide bond, which serves as the primary redox-active center in the molecule. The compound exhibits characteristic disulfide chemistry with the ability to undergo both oxidation and reduction reactions under appropriate conditions [10] [2].

Oxidation Behavior

Bis(2-methyl-3-furyl)disulfide is susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air. The oxidation process can lead to the formation of sulfoxides and sulfones, representing higher oxidation states of sulfur [2]. The compound's stability in oxidizing conditions is limited, making it important to store the material under inert atmosphere conditions to prevent degradation.

Redox Behavior Characteristics:

| Property | Value/Description | Conditions |

|---|---|---|

| Oxidation Potential | Not quantified | Mild oxidizing agents |

| Reduction Potential | Not quantified | Reducing agents (DTT, TCEP) |

| Oxidation Products | Sulfoxides, sulfones | Air, peroxides |

| Reduction Products | 2-methyl-3-furanthiol | Thiols, phosphines |

| Stability in Oxidizing Conditions | Susceptible to oxidation | Presence of oxygen |

| Stability in Reducing Conditions | Undergoes reduction to thiols | Inert atmosphere with reductants |

| Electrochemical Behavior | Reversible disulfide formation | Electrochemical cell |

| Redox Cycling | Possible under appropriate conditions | Cyclic redox conditions |

| Antioxidant Properties | Reported in literature | Biological systems |

Reduction Behavior

The disulfide bond in bis(2-methyl-3-furyl)disulfide can be readily reduced by various reducing agents, including dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other thiols. The reduction process cleaves the disulfide bond, yielding two molecules of 2-methyl-3-furanthiol [2]. This reduction is typically reversible under oxidizing conditions, allowing for the reformation of the disulfide bond.

Disulfide Bond Reactivity

The disulfide bond reactivity of bis(2-methyl-3-furyl)disulfide is influenced by the electronic properties of the adjacent furan rings. The electron-rich nature of the furan rings can stabilize the disulfide bond through resonance effects, while also making the sulfur atoms more susceptible to nucleophilic attack [10] [2]. This reactivity is important in food chemistry applications where the compound can interact with proteins and other sulfur-containing compounds.

The compound has been reported to exhibit antimicrobial properties, which may be related to its ability to interact with sulfur-containing amino acids in microbial proteins [10]. The disulfide bond can undergo thiol-disulfide exchange reactions, potentially disrupting protein structure and function in target organisms.

Electrochemical Properties

While specific electrochemical parameters have not been extensively quantified, bis(2-methyl-3-furyl)disulfide is expected to exhibit reversible electrochemical behavior typical of organic disulfides. The compound can potentially undergo electrochemical reduction at cathodic potentials, leading to the formation of the corresponding thiols, and re-oxidation at anodic potentials to reform the disulfide bond [2].

Antioxidant Properties

Recent research has indicated that bis(2-methyl-3-furyl)disulfide may exhibit antioxidant properties, particularly in biological systems [10]. The antioxidant activity is likely related to the compound's ability to scavenge free radicals and its participation in redox cycling reactions that can neutralize reactive oxygen species. However, the specific mechanisms and quantitative assessments of these antioxidant properties require further investigation.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

GHS Hazard Statements

H302 (85.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (10.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index